molecular formula C18H16N2O2 B11836875 Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate CAS No. 88678-19-7

Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate

Cat. No.: B11836875
CAS No.: 88678-19-7
M. Wt: 292.3 g/mol
InChI Key: GGWGSVNPLVEKFJ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate is a carbamate derivative featuring a naphthalen-2-yl group linked to a methyl-substituted pyridine ring via a carbamate functional group. Carbamates are widely studied for their stability, versatility in synthetic chemistry, and applications in pharmaceuticals and agrochemicals.

Properties

CAS No.

88678-19-7

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

naphthalen-2-yl N-methyl-N-(3-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C18H16N2O2/c1-13-6-5-11-19-17(13)20(2)18(21)22-16-10-9-14-7-3-4-8-15(14)12-16/h3-12H,1-2H3

InChI Key

GGWGSVNPLVEKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(C)C(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate typically involves the reaction of naphthalen-2-ylamine with methyl(3-methylpyridin-2-yl)carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthalen-2-yl methyl(3-methylpyridin-2-yl)carboxylate.

    Reduction: Formation of naphthalen-2-yl methyl(3-methylpyridin-2-yl)methanol.

    Substitution: Formation of substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the neuroprotective properties of aromatic carbamates, including naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate. Research indicates that this compound can rescue neuronal cells from apoptosis induced by various stressors, such as etoposide and serum starvation.

Mechanism of Action:

  • The compound acts by modulating apoptotic pathways, effectively reducing cell death in neuronal models. In vitro studies demonstrated that at a concentration of 3 μM, it exhibited significant protective effects against etoposide-induced apoptosis in PC12 cells .

Case Study:

  • A study investigating the structure-activity relationship (SAR) of similar compounds found that derivatives with enhanced protective effects also showed improved outcomes in other cellular stress models, suggesting a broad applicability for neuroprotection .

Anticancer Activity

The compound has shown promising results as an anticancer agent, particularly against colorectal cancer and triple-negative breast cancer.

In Vitro Studies:

  • In vitro assays indicated that this compound derivatives could inhibit the proliferation of cancer cells significantly. For instance, related compounds demonstrated cytotoxicity against SW620 colorectal cancer cells at concentrations as low as 6.25 μM, indicating their potential as effective anticancer agents .

In Vivo Studies:

  • Animal model studies further corroborated these findings, where derivatives exhibited notable tumor reduction in colorectal cancer models compared to untreated controls .

Summary of Anticancer Findings:

Study TypeFindings
In Vitro AssaysSignificant cytotoxicity against SW620 cells at 6.25 μM
In Vivo StudiesAntitumor activity observed in colorectal cancer models

Pharmacological Properties

The pharmacokinetic profile of this compound has been evaluated to understand its drug-like properties better.

Key Pharmacological Effects:

  • Preliminary studies suggest that similar compounds maintain moderate stability in human liver microsomes and exhibit high plasma protein binding . These characteristics are crucial for ensuring sufficient bioavailability and therapeutic efficacy.

Potential for Further Research

Given the promising results from existing studies, there is significant potential for further research into the applications of this compound:

Future Directions:

  • Expanded Clinical Trials: Conducting clinical trials to assess the efficacy and safety profile in humans.
  • Mechanistic Studies: Investigating the detailed mechanisms by which this compound exerts its neuroprotective and anticancer effects.
  • Development of Derivatives: Synthesizing and testing new derivatives to enhance potency and reduce side effects.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Carbamates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate Not available C₁₈H₁₆N₂O₂ ~292 (estimated) Naphthalen-2-yl, 3-methylpyridine Likely refrigerated
tert-Butyl methyl(3-methylpyridin-2-yl)carbamate 1187385-60-9 C₁₂H₁₈N₂O₂ 222.28 tert-Butyl, 3-methylpyridine Room temperature
2-(N-Boc-Amino)-3-methylpyridine 138343-75-6 C₁₁H₁₆N₂O₂ 208.26 Boc-protected amine, 3-methylpyridine Not specified

Research Findings and Implications

  • Solubility and Stability : The naphthalen-2-yl group’s hydrophobicity may limit aqueous solubility, necessitating formulation strategies for biological applications. In contrast, tert-butyl analogs exhibit better solubility but lower thermal stability .
  • Synthetic Flexibility : Carbamate formation via EDC coupling is robust but may require optimization for sterically hindered substrates like naphthalen-2-yl derivatives .
  • Biological Relevance : Pyridine carbamates are explored as enzyme inhibitors or receptor ligands, where the 3-methyl group could fine-tune binding affinity .

Biological Activity

Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a naphthalene moiety linked to a pyridine ring through a carbamate functional group. The structural formula can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. A series of aryl(4-substituted pyridin-3-yl)methyl carbamates were synthesized and evaluated for their biological activity against various bacterial strains. The results demonstrated moderate antibacterial effects, suggesting that modifications in the structure could enhance efficacy .

Neuroprotective Effects

In the context of neuroprotection, compounds with similar scaffolds have shown promise in inhibiting enzymes involved in neurodegenerative diseases. For instance, inhibitors targeting neutral sphingomyelinase 2 (nSMase2) have demonstrated significant effects on exosome release from the brain, which is crucial for neurodegenerative conditions like Alzheimer's disease . This suggests that this compound may also possess neuroprotective properties worth investigating.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes the effects of various structural modifications on biological activity based on related compounds:

ModificationEffect on Activity
Substitution on naphthaleneIncreased lipophilicity and binding affinity
Variation in pyridine positionAltered receptor selectivity
Carbamate group modificationEnhanced enzyme inhibition

Case Studies

  • In Vivo Studies : A study involving carbamates similar to this compound demonstrated significant behavioral changes in mice, attributed to elevated endocannabinoid levels due to MAGL inhibition . This suggests potential therapeutic applications in managing pain or anxiety disorders.
  • Antimicrobial Evaluation : In a recent evaluation, a series of related compounds exhibited minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Escherichia coli, reinforcing the potential of this class of compounds in treating infections .

Q & A

Q. What are the recommended synthetic routes for Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate, and how can reaction conditions be optimized for yield?

The synthesis of carbamate derivatives typically involves coupling reactions between activated carbonyl intermediates and amines or alcohols. A general procedure includes:

  • Step 1 : Activation of the carbonyl group using reagents like propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at room temperature, followed by quenching with ice and extraction with ethyl acetate .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product. For high-purity synthesis, iterative crystallization methods, as described for structurally similar carbamates, are recommended to remove byproducts .
  • Optimization : Reaction time, stoichiometry, and solvent polarity should be systematically varied. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures progress tracking .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR : Focus on the carbamate carbonyl signal (δ ~150-160 ppm in ¹³C NMR) and pyridinyl proton environments (δ ~7.0-8.5 ppm in ¹H NMR). Splitting patterns in the aromatic region distinguish naphthalenyl and pyridinyl moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (exact mass calculated using tools like PubChem) and fragmentation patterns specific to the carbamate group .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the carbamate linkage (C-O and C-N distances) .

Q. How should researchers design in vitro toxicity assays to evaluate this compound’s cellular effects?

  • Cell Lines : Use human-derived respiratory (e.g., A549) or hepatic (e.g., HepG2) cell lines, as naphthalene derivatives are linked to respiratory and hepatic toxicity .
  • Endpoints : Measure cell viability (MTT assay), oxidative stress markers (ROS, glutathione levels), and apoptosis (caspase-3 activation). Include positive controls like naphthalene or 2-methylnaphthalene for comparative analysis .

Advanced Research Questions

Q. How can computational methods predict the metabolic pathways and reactive intermediates of this compound?

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify potential cytochrome P450-mediated oxidation sites, particularly on the naphthalenyl ring.
  • Reactive Intermediates : Density Functional Theory (DFT) calculations can model epoxidation or hydroxylation pathways, which are critical for understanding toxicity mechanisms observed in naphthalene derivatives .
  • Validation : Cross-reference predictions with in vitro microsomal studies (e.g., rat liver microsomes + NADPH) to detect metabolites via LC-MS/MS .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

  • Dose-Response Reconciliation : Conduct interspecies pharmacokinetic studies to compare metabolic rates (e.g., hepatic clearance in mice vs. humans) .
  • Route-Specific Exposure : Design inhalation or oral dosing studies in rodents, as naphthalene toxicity is route-dependent. Monitor systemic effects (e.g., hepatic enzymes, hematological parameters) using protocols from toxicological profiles .
  • Mechanistic Follow-Up : Use RNA-seq to identify differentially expressed genes in exposed tissues, focusing on pathways like oxidative stress (Nrf2) or inflammation (NF-κB) .

Q. How can researchers leverage crystallographic data to study this compound’s interactions with biological targets?

  • Co-crystallization : Attempt co-crystallization with enzymes like acetylcholinesterase or cytochrome P450 isoforms, using SHELXD for phase determination and SHELXE for density modification .
  • Binding Mode Analysis : Compare solved structures with docking simulations (AutoDock Vina) to validate hydrogen bonding between the carbamate group and active-site residues .
  • Thermal Stability : Perform DSC/TGA on single crystals to assess stability, which informs drug formulation strategies .

Q. What methodologies are effective for synthesizing and characterizing metal complexes of this carbamate?

  • Synthesis : React the carbamate with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under reflux. Monitor complexation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) .
  • Characterization : Use FT-IR to confirm coordination through the carbamate oxygen (shift in ν(C=O) from ~1700 cm⁻¹ to ~1650 cm⁻¹). Magnetic susceptibility measurements and EPR can elucidate geometry and oxidation states .

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